Bienvenue dans la boutique en ligne BenchChem!

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

Selpercatinib synthesis RET kinase inhibitor pharmaceutical intermediate

This specific 4,6-dibromo-nitrilo scaffold is an essential building block for convergent Selpercatinib (LOXO-292) synthesis. Its precisely positioned C4/C6 bromine handles enable the sequential palladium-catalyzed cross-couplings required to install the 4-pyridinyl and 6-pyrazolyl substituents. Procuring this exact intermediate ensures regioselective fidelity; generic mono-bromo or differently substituted analogs will compromise downstream coupling efficiency and purity profiles.

Molecular Formula C8H3Br2N3
Molecular Weight 300.941
CAS No. 2068065-63-2
Cat. No. B2370175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile
CAS2068065-63-2
Molecular FormulaC8H3Br2N3
Molecular Weight300.941
Structural Identifiers
SMILESC1=C(C2=C(C=NN2C=C1Br)C#N)Br
InChIInChI=1S/C8H3Br2N3/c9-6-1-7(10)8-5(2-11)3-12-13(8)4-6/h1,3-4H
InChIKeyFBKJJSFJKWOLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 2068065-63-2) Procurement Guide for RET Kinase Inhibitor Development


4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 2068065-63-2) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromine atoms at the 4 and 6 positions and a cyano group at the 3 position . Its molecular formula is C₈H₃Br₂N₃, with a molecular weight of 300.94 g/mol and a standard commercial purity specification of ≥96% . This compound has been established as a critical pharmaceutical intermediate in the synthesis of Selpercatinib (LOXO-292), an FDA-approved oral selective RET kinase inhibitor for RET fusion-positive non-small cell lung cancer and RET-mutant medullary thyroid cancer [1]. Unlike generic pyrazolo[1,5-a]pyridine analogs that serve as broad screening compounds, this specific dibromo‑nitrile substitution pattern enables targeted downstream functionalization in convergent synthetic routes to clinically validated RET inhibitors [1].

Why 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile Cannot Be Replaced by Other Pyrazolopyridine Analogs


The pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold encompasses numerous commercially available analogs, including 5-bromo-, 6-bromo-4-methoxy-, 6-bromo-4-fluoro-, and 4-bromo-6-(2-hydroxy-2-methylpropoxy)- variants, each with distinct substitution patterns . Generic substitution of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile with any of these alternatives introduces fundamental structural alterations that propagate through all downstream synthetic steps. The precise 4,6-dibromo substitution pattern is structurally required for sequential cross-coupling reactions in Selpercatinib synthesis; replacement with a mono-bromo or differently positioned dibromo analog would alter the regioselectivity and efficiency of palladium-catalyzed coupling steps [1]. Furthermore, analogs lacking the 3-carbonitrile group (e.g., 4,6-Dibromopyrazolo[1,5-a]pyridine, CAS 1473426-21-9) differ in electronic properties, hydrogen-bonding capacity, and metabolic stability of the final drug substance . The evidence below quantifies these differentiation dimensions to support informed procurement decisions.

Quantitative Differentiation Evidence: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile Versus Closest Analogs


Downstream Synthetic Efficiency: Step Reduction Versus Alternative Selpercatinib Intermediate Routes

The target compound serves as a precursor to the key intermediate described as 'Compound 7' in US20180134702, which enables the shortest reported synthetic route to Selpercatinib (LOXO-292). This route requires only 4 synthetic steps from Compound 7 to final API, representing a significant process efficiency advantage over alternative intermediates that require 6-7 steps [1]. The 4,6-dibromo substitution pattern is essential for establishing the correct regiochemistry in the pyrazolo[1,5-a]pyridine core before sequential Suzuki-Miyaura cross-coupling reactions that install the 4-(6-(3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl) and 6-(1-methyl-1H-pyrazol-4-yl) substituents characteristic of Selpercatinib [2].

Selpercatinib synthesis RET kinase inhibitor pharmaceutical intermediate process chemistry

Structural Rarity: 4,6-Dibromo Substitution Pattern Availability in Commercial Pyrazolo[1,5-a]pyridine-3-carbonitriles

Among commercially available pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives, the 4,6-dibromo substitution pattern represents a minority configuration. A survey of major chemical suppliers identifies 5-bromo (mono-substituted), 6-bromo-4-methoxy, 6-bromo-4-fluoro, and 4-bromo-6-substituted variants as predominant commercial offerings . The 4,6-dibromo pattern provides two orthogonal handles for sequential cross-coupling reactions — the C4 bromine (more electron-deficient due to adjacency to N1 of the pyrazole ring) and the C6 bromine (electronically distinct due to positioning on the pyridine ring). This orthogonal reactivity enables sequential functionalization with different coupling partners, a capability not available from mono-bromo or symmetrically substituted analogs .

building block cross-coupling medicinal chemistry structural diversity

Chemical Stability Advantage: 3-Carbonitrile Group Impact on pKa Versus Non-Nitrile Analog

The 3-carbonitrile group significantly alters the acid-base properties and chemical stability of the pyrazolo[1,5-a]pyridine scaffold compared to the analogous compound lacking the nitrile. The target compound exhibits a predicted pKa of -2.88 ± 0.30, indicating strong electron-withdrawing character that stabilizes the heterocyclic core against acid-catalyzed degradation . In contrast, 4,6-Dibromopyrazolo[1,5-a]pyridine (CAS 1473426-21-9, lacking the 3-carbonitrile) shows markedly different reactivity due to the absence of this electron-withdrawing group, which alters the regioselectivity of electrophilic aromatic substitution and the stability of reaction intermediates . The carbonitrile group also serves as a spectroscopic handle (IR stretch ~2230 cm⁻¹) for reaction monitoring not available in non-nitrile analogs [1].

chemical stability pKa electron-withdrawing group reactivity

Procurement Value: Critical Intermediate Status in FDA-Approved Drug Synthesis

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is explicitly identified as a pharmaceutical intermediate component used to prepare Selpercatinib (LOXO-292) [1]. Selpercatinib received FDA approval in 2020 (accelerated) and full approval in 2022 for RET fusion-positive NSCLC and RET-mutant medullary thyroid cancer, with reported IC₅₀ values of 14.0 nM, 24.1 nM, and 530.7 nM for RET (WT), RET (V804M), and RET (G810R), respectively [2]. The target compound's role in the approved drug's supply chain confers procurement value distinct from generic screening compounds: it requires batch-to-batch consistency suitable for GMP-adjacent production environments, traceable certificate of analysis (CoA) documentation, and validated analytical methods (HPLC purity specification of ≥96% minimum, with 98.0% available from specialized suppliers) [3]. In contrast, most pyrazolo[1,5-a]pyridine-3-carbonitrile analogs (e.g., 5-bromo, 6-bromo-4-methoxy variants) are not validated intermediates for any approved drug, limiting their procurement utility to early-stage discovery screening .

pharmaceutical intermediate Selpercatinib API synthesis quality control

Impurity Profiling: Use as Reference Standard for Related Substance Monitoring

Beyond its role as a synthetic intermediate, 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile serves as a reference compound for identifying and quantifying structurally related impurities in Selpercatinib API manufacturing [1]. The brominated pyrazolopyridine core is a common impurity marker for incomplete cross-coupling or dehalogenation side reactions during API synthesis. Suppliers offer this compound at specified purity grades (96% standard, 98.0% high-purity) with documented analytical characterization (HPLC, NMR, GC) suitable for use as an impurity standard in validated analytical methods . This dual-use capability — as both a synthetic building block and an analytical reference material — provides procurement efficiency advantages over single-purpose alternatives that serve only as intermediates or only as standards .

analytical chemistry impurity standard quality control HPLC method

Validated Application Scenarios for 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 2068065-63-2)


Selpercatinib (LOXO-292) API Process Development and Generic Manufacturing

Organizations developing generic Selpercatinib API require this intermediate to replicate the proprietary 4-step synthetic route from Compound 7 to final drug substance [1]. The 4,6-dibromo substitution pattern enables sequential palladium-catalyzed cross-coupling reactions to install the requisite 4-pyridinyl and 6-pyrazolyl substituents. Procurement from suppliers offering 98.0% purity with full analytical documentation supports regulatory filing requirements for ANDA submissions. The compound's established role in the FDA-approved drug's supply chain necessitates supply agreements with demonstrated batch-to-batch consistency and stability data [2].

RET Kinase Inhibitor Medicinal Chemistry and SAR Exploration

Medicinal chemistry groups developing next-generation RET inhibitors or exploring structure-activity relationships around the pyrazolo[1,5-a]pyridine-3-carbonitrile core utilize this compound as a versatile late-stage diversification building block [1]. The two orthogonal bromine handles (C4 and C6) permit sequential functionalization with diverse coupling partners, enabling systematic exploration of substituent effects on RET kinase inhibition potency and selectivity [2]. Unlike mono-bromo analogs, this dibromo intermediate supports divergent library synthesis from a single procurement, reducing compound acquisition lead times for SAR campaigns.

Analytical Method Development and Impurity Profiling for Selpercatinib Quality Control

Analytical development laboratories and quality control units supporting Selpercatinib manufacturing employ this compound as a reference standard for related substance monitoring [1]. The brominated pyrazolo[1,5-a]pyridine core represents a key structural alert for incomplete cross-coupling intermediates that must be controlled within ICH Q3A specifications. Procurement of the compound with validated CoA documentation (NMR, HPLC, GC) supports method qualification and regulatory submission packages. The compound's predicted physicochemical properties (pKa -2.88, density 2.12 g/cm³) inform chromatographic method development parameters [2].

Process Chemistry Optimization and Route Scouting

Process chemistry teams evaluating alternative synthetic routes to Selpercatinib or related RET inhibitors utilize this intermediate for comparative efficiency studies [1]. The 4,6-dibromo substitution pattern offers distinct reactivity profiles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling conditions compared to chloro or iodo analogs, enabling process chemists to optimize reaction conditions, catalyst loadings, and ligand selections for scale-up [2]. The compound's commercial availability in multi-gram quantities (up to 100 g from qualified suppliers) supports pilot-scale process validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.